molecular formula C14H19N5O3 B2736399 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide CAS No. 2034397-26-5

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide

Cat. No.: B2736399
CAS No.: 2034397-26-5
M. Wt: 305.338
InChI Key: QVCSSKGIURPQDA-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.338. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Biological Activities

  • Imidazolidin-4-ones, structurally related to the queried compound, are frequently used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid from hydrolysis. Their synthesis often involves alpha-aminoamides reacting with ketones or aldehydes, highlighting their utility in peptide modification and potential for enhancing biological stability and activity (Ferraz et al., 2007).
  • The development of N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrates the versatility of these frameworks in generating compounds with antimicrobial properties. This class of compounds was synthesized via a microwave-assisted approach, showcasing their potential in rapid, efficient drug discovery processes (Jyothi & Madhavi, 2019).
  • Research on imidazo[1,2-a]pyrimidines as androgen receptor antagonists for treating prostate cancer emphasizes the relevance of imidazole and pyrazine derivatives in therapeutic applications. Modifications to reduce metabolic degradation by aldehyde oxidase highlight the compound's significance in drug design for improved bioavailability and efficacy (Linton et al., 2011).

Chemical Modification and Antimicrobial Activity

  • The synthesis and evaluation of fused and binary 1,3,4-thiadiazoles, incorporating imidazole derivatives, for antitumor and antioxidant activities underline the importance of heterocyclic compounds in developing potential therapeutic agents. These studies indicate the potential for designing novel drugs with enhanced pharmacological profiles (Hamama et al., 2013).
  • Studies on metal complexes with N-heterocyclic carbenes featuring oxadiazole substituents reveal significant antitumor activities. This research highlights the potential of complex heterocyclic structures in developing potent, selective cancer therapies (Maftei, 2018).

Properties

IUPAC Name

2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c20-13-17-7-8-19(13)14(21)18-10-1-3-11(4-2-10)22-12-9-15-5-6-16-12/h5-6,9-11H,1-4,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCSSKGIURPQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CCNC2=O)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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